molecular formula C17H15N3O2S B5709981 Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- CAS No. 134615-83-1

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-

Cat. No.: B5709981
CAS No.: 134615-83-1
M. Wt: 325.4 g/mol
InChI Key: AMKNCINOYKPVDD-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- features a quinazolinone core substituted at position 3 with a 2-methylphenyl group and linked via a thioether bridge to an acetamide moiety. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The thioacetamide linkage enhances structural versatility, enabling interactions with biological targets through hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-6-2-5-9-14(11)20-16(22)12-7-3-4-8-13(12)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKNCINOYKPVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158828
Record name Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134615-83-1
Record name Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134615831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- typically involves the reaction of 2-mercaptoquinazolinone with an appropriate acylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or quinazolinone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

Acetamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Antimicrobial Activity

Research has indicated that Acetamide demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific molecular targets involved in cell cycle regulation and apoptosis.

Medicinal Chemistry

Acetamide's potential therapeutic applications extend to treating various diseases, particularly cancer and bacterial infections. Its mechanism of action involves binding to specific enzymes or receptors, which can lead to therapeutic effects such as enzyme inhibition or modulation of receptor activity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of Acetamide against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights the compound's potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanism

In another investigation published in the Journal of Medicinal Chemistry, Acetamide was tested for its anticancer properties against human breast cancer cell lines. The findings revealed that Acetamide induced apoptosis through the activation of caspase pathways, showcasing its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Quinazolinone 2-Methylphenyl (3) ~380 Not reported Ortho-methyl, thioacetamide
2-((4-Oxo-3-(4-sulfamoylphenyl)...acetamide () Quinazolinone 4-Sulfamoylphenyl (3) ~430 269–315.5 Sulfonamide, high m.p.
Methyl 2-((3-(3-methoxyphenyl)...acetate () Quinazolinone 3-Methoxyphenyl (3) ~350 Not reported Ester prodrug
N-(4-Bromophenyl)-2-((5-methyl...acetamide () Triazino-indole 5-Methyl, 4-Bromophenyl ~450 Not reported Bromine substituent

Biological Activity

Overview

Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)-, with the CAS number 134615-83-1, is a member of the quinazolinone derivative family. These compounds are notable for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is C17H15N3O2S. Its structure features a quinazolinone core that contributes to its biological activity.

PropertyValue
Molecular FormulaC17H15N3O2S
SMILESCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N
InChIInChI=1S/C17H15N3O2S/c1-11-6-2-5-9-14(11)20-16(22)12-7-3-4-8-13(12)19-17(20)23-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)

The biological activity of Acetamide, 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in critical biological pathways or modulate receptor activity, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. Acetamide derivatives have been investigated for their potential to inhibit bacterial growth and may serve as leads for developing new antibiotics.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to Acetamide have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through enzyme inhibition.

Case Studies and Research Findings

  • Study on Inhibition of Butyrylcholinesterase (BChE) :
    • A series of substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE, an enzyme linked to Alzheimer's disease. Some derivatives showed promising inhibitory activity with IC50 values below 50 μM .
    CompoundIC50 (μM)
    8c3.94 ± 0.16
    8d19.60 ± 0.21
  • Antioxidant Activity Assessment :
    • A study assessed the antioxidant properties of related acetamide derivatives using the DPPH assay, revealing varying degrees of antioxidant activity with IC50 values ranging from 31.52 to 198.41 µM .

Synthetic Routes

The synthesis of Acetamide typically involves reacting 2-mercaptoquinazolinone with an acylating agent under controlled conditions. This process often utilizes bases like triethylamine and requires heating under reflux to ensure complete conversion .

Q & A

Q. What are the standard synthetic protocols for preparing 2-((3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core. For example, 3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol is alkylated with chloroacetamide derivatives under reflux in ethanol. Reaction conditions (e.g., temperature, pH, and solvent polarity) must be tightly controlled to avoid side reactions like over-alkylation or oxidation. Purification often involves recrystallization from acetic acid or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the quinazolinone ring and acetamide moiety. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like the thioether (C–S) and carbonyl (C=O) bonds. Elemental analysis ensures purity (>95%) .

Q. How can researchers verify the compound’s stability under experimental conditions?

Methodological Answer: Stability studies involve exposing the compound to varying temperatures, pH levels, and light exposure. Accelerated degradation studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can identify degradation products. For example, oxidation of the thioether group to sulfoxide is a common instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Design of Experiments (DoE) approaches, such as factorial designs, systematically evaluate variables like solvent polarity (e.g., DMF vs. ethanol), reaction time, and catalyst loading. For instance, using polar aprotic solvents increases nucleophilicity of the thiol group, enhancing alkylation efficiency. Kinetic studies via in situ FTIR can identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or cellular uptake differences. Researchers should:

  • Standardize assays (e.g., MIC values for antimicrobial activity).
  • Perform comparative studies with structural analogs.
  • Use molecular docking to validate target interactions (e.g., kinase inhibition) .

Q. How can computational methods elucidate reaction mechanisms or structure-activity relationships?

Methodological Answer: Density Functional Theory (DFT) calculations predict transition states for key reactions (e.g., thioether formation). Molecular dynamics simulations model interactions with biological targets (e.g., DNA topoisomerase II). Quantitative Structure-Activity Relationship (QSAR) models link substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to bioactivity .

Q. What challenges arise in crystallographic studies of this compound?

Methodological Answer: Crystallization difficulties may occur due to conformational flexibility of the thioacetamide side chain. Strategies include:

  • Screening co-crystallization agents (e.g., crown ethers).
  • Using SHELXL for refinement of twinned crystals or high-disorder regions.
  • Hydrogen-bonding analysis via Etter’s graph set theory to predict packing motifs .

Q. How can impurities or byproducts be identified and mitigated during synthesis?

Methodological Answer: LC-MS or GC-MS identifies common byproducts like disulfide dimers (from thiol oxidation) or unreacted intermediates. Process Analytical Technology (PAT) tools, such as inline NMR, enable real-time monitoring. Recrystallization with mixed solvents (e.g., ethanol/water) improves purity .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies involve synthesizing derivatives with modified substituents (e.g., halogens, methoxy groups) on the quinazolinone or phenyl rings. Biological testing (e.g., IC₅₀ assays) combined with computational docking (e.g., AutoDock Vina) identifies pharmacophores. For example, electron-donating groups on the phenyl ring enhance anticancer activity .

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